molecular formula C₁₆H₂₃D₃O₂ B1156210 2-trans-Farnesic Acid Methyl Ester-d3

2-trans-Farnesic Acid Methyl Ester-d3

Cat. No.: B1156210
M. Wt: 253.39
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Farnesic Acid Derivatives in Biological Systems and Biochemical Research

Farnesic acid and its derivatives are acyclic sesquiterpenoids that play significant roles in a variety of biological systems, most notably within the insect kingdom. These compounds are crucial intermediates in the biosynthesis of juvenile hormones (JHs), which are vital for regulating fundamental processes such as development, reproduction, and behavior in insects. nih.gov The pathway involves the oxidation of farnesal (B56415) into farnesoic acid (FA), a critical step in producing the hormones that govern metamorphosis and reproductive maturation. nih.gov

Beyond their role as hormone precursors, fatty acid derivatives in insects serve a multitude of functions. They are components of cuticular lipids that protect against desiccation, act as precursors for pheromones used in communication, and are involved in defense mechanisms and thermoregulation. nih.gov The study of these pathways is essential for understanding insect physiology and has been identified as a promising avenue for developing targeted and specific insecticides by interrupting JH biosynthesis. nih.gov Research into the enzymes and intermediates, such as farnesoic acid, provides deep insights into the regulatory mechanisms of insect life cycles. nih.gov

Significance of Stable Isotope Labeled Compounds in Advanced Biochemical and Analytical Inquiry

Stable isotope labeled (SIL) compounds are indispensable tools in modern biochemical and analytical research. symeres.commoravek.com In these compounds, one or more atoms are replaced with a non-radioactive, heavier isotope, such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This isotopic substitution creates a molecule that is chemically identical to its natural counterpart but has a slightly greater mass. metsol.com This mass difference allows the labeled compound to be distinguished from the unlabeled analyte with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering its fundamental biological properties. moravek.comscbt.com

The primary application of SIL compounds is as internal standards in quantitative analysis. scbt.comclearsynth.com By adding a known quantity of a deuterated standard to a sample, researchers can accurately determine the concentration of the target analyte. clearsynth.com The SIL internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression in mass spectrometry, thereby correcting for variations in sample preparation, recovery, and instrument response. clearsynth.comscispace.com This ensures a high degree of precision and accuracy in measurements. clearsynth.com

This technique is widely employed across numerous scientific fields:

Metabolic Research: SIL compounds are used to trace the metabolic fate of molecules within complex biological systems, helping to elucidate biochemical pathways and study disease progression. moravek.com

Pharmacokinetics: In drug development, these compounds help study how a drug is absorbed, distributed, metabolized, and excreted by the body. moravek.com

Proteomics: Labeled amino acids can be incorporated into proteins to study their expression, turnover, and interactions within cells. moravek.com

Environmental Science: Isotopes are used to track the movement and degradation of pollutants in ecosystems. scbt.com

While incredibly powerful, the use of deuterium-labeled standards can present challenges, such as potential chromatographic separation from the unlabeled analyte or the in-solution exchange of deuterium atoms with protons, which could compromise accuracy. scispace.comsigmaaldrich.com However, when deuterium is placed in stable, non-exchangeable positions, these standards provide excellent results for quantitative bioanalysis. sigmaaldrich.com

Research Trajectory and Academic Importance of 2-trans-Farnesic Acid Methyl Ester-d3 as a Research Probe

This compound is the deuterated form of methyl farnesoate, a key intermediate in the juvenile hormone biosynthetic pathway in many arthropods. Its academic importance lies in its function as a high-fidelity internal standard for the precise quantification of endogenous methyl farnesoate in biological samples.

Given the pivotal role of methyl farnesoate in insect physiology, accurately measuring its concentration is critical for studies in insect endocrinology, developmental biology, and pest management research. The use of this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows researchers to track subtle changes in the levels of its non-labeled counterpart during various life stages or in response to experimental conditions. This enables a detailed investigation of the regulatory mechanisms controlling JH synthesis and insect development.

The compound serves as a specialized research probe, providing the accuracy needed to validate findings related to hormone biosynthesis and metabolism. Its application is a prime example of how stable isotope labeling provides essential tools for advancing our understanding of complex biological processes at the molecular level.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₁₆H₂₃D₃O₂ cymitquimica.com (inferred)
Molecular Weight ~253.40 g/mol cymitquimica.com (adjusted for D)
Appearance Liquid cymitquimica.com
Synonym Methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate-d3N/A

Properties

Molecular Formula

C₁₆H₂₃D₃O₂

Molecular Weight

253.39

Synonyms

Methyl (2E,6E)-Farnesate-d3;  Methyl (2E,6E)-Farnesoate-d3;  Methyl (2E,6E)-Farnesoate-d3;  Methyl (E,E)-Farnesoate-d3;  Methyl (all-trans)-Farnesoate-d3;  Methyl 3,7,11-Trimethyl-2E,6E,10-dodecatrienoate-d3;  Methyl trans,trans-Farnesate-d3; _x000B_Methyl trans,

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Trans Farnesic Acid Methyl Ester D3

Strategies for Isotopic Labeling of Farnesic Acid Methyl Ester

The introduction of a deuterium (B1214612) label into the methyl ester group of 2-trans-farnesic acid requires specific synthetic strategies. Both chemo-enzymatic and de novo chemical syntheses offer viable pathways to achieve this, each with distinct advantages and challenges.

Chemo-Enzymatic Approaches for Site-Specific Deuterium Incorporation

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on a substrate that may be difficult to achieve through traditional chemical methods. For the synthesis of 2-trans-Farnesic Acid Methyl Ester-d3, a key step is the enzymatic esterification of 2-trans-farnesic acid using deuterated methanol (B129727) (CD3OH).

Once 2-trans-farnesic acid is obtained, the site-specific incorporation of the d3-methyl group is achieved through lipase-catalyzed esterification. Lipases are widely used biocatalysts for ester synthesis due to their broad substrate specificity and ability to function in non-aqueous environments. libretexts.org The reaction involves the direct esterification of 2-trans-farnesic acid with methanol-d3 (B56482) in a suitable organic solvent. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often preferred as they offer enhanced stability and ease of separation from the reaction mixture. libretexts.org The use of an enzymatic approach for this final step ensures mild reaction conditions, which helps to preserve the stereochemistry of the 2-trans double bond and prevents unwanted side reactions.

A study on the enzymatic esterification of free fatty acids to methyl esters highlights the efficiency of this method, which can be adapted for farnesic acid. nih.gov The reaction conditions, such as temperature, substrate molar ratio, and enzyme loading, can be optimized to achieve high conversion rates to the desired deuterated ester.

De Novo Chemical Synthesis of Deuterated Analogues

A de novo chemical synthesis provides a highly controlled and versatile route to this compound, allowing for the precise placement of the deuterium label from simple starting materials. A key challenge in the de novo synthesis is the stereoselective construction of the 2-trans double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of (E)-alkenes, making it an ideal choice for this purpose. nrochemistry.comwikipedia.orgyoutube.com

A plausible synthetic route would involve the preparation of a deuterated phosphonate (B1237965) ester and its subsequent reaction with a suitable aldehyde precursor. For the synthesis of this compound, the strategy would involve the reaction of a geranial-derived aldehyde with a phosphonate ester containing the d3-methyl ester moiety.

The synthesis of the required deuterated phosphonate reagent, triethyl 2-(phosphonato)acetate-d3, can be achieved by reacting triethyl phosphite (B83602) with methyl bromoacetate-d3. Methyl bromoacetate-d3, in turn, can be prepared from bromoacetic acid and methanol-d3.

The geranial precursor can be obtained from commercially available geraniol. The HWE reaction between the deuterated phosphonate ylide (generated by treating the phosphonate ester with a base like sodium hydride) and geranial would stereoselectively yield the desired this compound. The HWE reaction generally favors the formation of the (E)-isomer, ensuring high stereochemical purity of the final product. wikipedia.org

Analytical Validation of Isotopic Purity and Chemical Identity for Research Applications

Following the synthesis, it is imperative to rigorously validate the chemical identity, stereochemical integrity, and isotopic purity of the this compound. A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.

¹³C NMR spectroscopy provides further structural confirmation. The carbon of the deuterated methyl group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling.

²H NMR (Deuterium NMR) spectroscopy is a direct method to confirm the presence and location of the deuterium label. A single resonance corresponding to the -OCD3 group would be expected, providing definitive evidence of successful deuteration.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the isotopic enrichment of the synthesized compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion and confirm the incorporation of three deuterium atoms (an increase of approximately 3 Da compared to the unlabeled compound).

The fragmentation pattern in the mass spectrum can also provide structural information. For fatty acid methyl esters, characteristic fragmentation patterns are observed, including the loss of the alkoxy group (-OCH3 or -OCD3). libretexts.orgmiamioh.eduresearchgate.net The mass of these fragments can further confirm the location of the deuterium label.

The isotopic purity is calculated by analyzing the relative intensities of the molecular ion peaks corresponding to the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species. This allows for a quantitative assessment of the isotopic enrichment.

Interactive Data Table: Analytical Validation Data for this compound

Analytical TechniqueParameterExpected Result for this compoundReference/Notes
¹H NMRChemical Shift of C2-H~5.7 ppm (doublet)Characteristic for trans-α,β-unsaturated esters. orgchemboulder.com
Chemical Shift of -OCH₃Greatly diminished or absent signal around 3.7 ppmConfirms deuteration of the methyl ester group.
Coupling ConstantsJ-value for vinylic protons consistent with trans geometryTypically around 15-18 Hz.
¹³C NMRSignal for -OCD₃Triplet signal due to C-D couplingConfirms the presence of the deuterated methyl group.
²H NMRDeuterium SignalSingle resonance peakDirect evidence of deuterium incorporation.
Mass Spectrometry (EI-MS)Molecular Ion (M⁺)m/z corresponding to C₁₆H₂₃D₃O₂Confirms the molecular formula.
FragmentationLoss of -OCD₃ (m/z 34)Characteristic fragmentation for methyl esters, shifted by the mass of deuterium. libretexts.orgmiamioh.edu
High-Resolution MS (HRMS)Isotopic PurityHigh relative abundance of the M+3 ionQuantifies the level of deuteration.

Sophisticated Analytical Techniques Utilizing 2 Trans Farnesic Acid Methyl Ester D3

Role as an Internal Standard in Quantitative Mass Spectrometry for Metabolomic Profiling

Absolute Quantification Strategies in Complex Biological Samples

Absolute quantification, the determination of the exact concentration of a molecule in a sample, is a critical challenge in metabolomics and proteomics, especially within complex biological matrices. researchgate.netnih.gov Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) is the premier methodology for achieving this, providing exceptional analytical specificity and accuracy. nih.gov In this strategy, a known quantity of a stable isotope-labeled version of the analyte, such as 2-trans-Farnesic Acid Methyl Ester-d3, is introduced into the sample as an internal standard (IS). nih.govwuxiapptec.com

This deuterated standard is chemically identical to the endogenous (unlabeled) analyte but is distinguishable by its higher mass. americanlaboratory.com Because the IS and the analyte exhibit nearly identical physicochemical properties, they co-elute during chromatographic separation and experience the same effects from the sample matrix, such as ionization suppression or enhancement in the mass spectrometer. nih.govwuxiapptec.com Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. nih.gov

Quantification is achieved by measuring the signal intensity ratio of the endogenous analyte to the spiked-in deuterated internal standard. nih.gov This ratio is then compared to a calibration curve generated from known concentrations of the analyte and a constant concentration of the IS to determine the absolute concentration of the analyte in the original sample. avantiresearch.com The use of a deuterated standard like this compound is advantageous because the deuterium (B1214612) atoms provide a sufficient mass shift (e.g., +3 Da) to prevent isotopic overlap with the natural abundance isotopes (e.g., ¹³C) of the unlabeled analyte, which is crucial for maintaining a low limit of quantitation (LLOQ). wuxiapptec.comavantiresearch.com

Table 1: Principles of Absolute Quantification using a Deuterated Internal Standard

ParameterDescriptionRationale
Technique Stable Isotope Dilution Mass Spectrometry (SID-MS)Considered the gold standard for absolute quantification due to high specificity and accuracy. researchgate.netnih.gov
Internal Standard (IS) This compoundChemically identical to the analyte but with a distinct mass, ensuring it behaves similarly during analysis.
Procedure A known amount of the deuterated IS is spiked into the biological sample before processing.The IS corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects). nih.gov
Detection Mass Spectrometry (e.g., LC-MS/MS)The instrument distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio.
Calculation The ratio of the analyte's peak area to the IS's peak area is used to calculate the analyte's concentration against a standard curve. avantiresearch.comThis ratio-based method ensures that variations in sample handling and instrument performance are normalized.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, studying reaction mechanisms, and probing molecular dynamics. solubilityofthings.comslideshare.net The use of isotopically labeled compounds, particularly those labeled with deuterium (²H), significantly enhances the capabilities of NMR. synmr.innih.gov this compound is an example of a molecule that can be used in such studies. Deuterium labeling is a key strategy used to simplify complex ¹H-NMR spectra. studymind.co.ukyoutube.com Because deuterium nuclei resonate at a very different frequency from protons, replacing a proton with a deuterium atom effectively removes that signal from the ¹H-NMR spectrum. youtube.com This spectral simplification is invaluable for assigning signals and deciphering the structure of complex molecules or for studying specific sites within a larger biomolecule. synmr.insigmaaldrich.com

Tracing Metabolic Flux with Deuterium Labels

Metabolic Flux Analysis (MFA) is a quantitative tool used to determine the rates (fluxes) of metabolic reactions within a biological system. nih.gov It relies on the use of stable isotope tracers, such as deuterium-labeled substrates, to follow the path of atoms through metabolic networks. nih.govcreative-proteomics.comnih.gov When a deuterium-labeled compound like a precursor to this compound is introduced into a biological system, the deuterium atoms act as tracers. researchgate.net

As the labeled substrate is metabolized, the deuterium label is incorporated into downstream products. creative-proteomics.com By analyzing the isotopic enrichment and the specific positions of the deuterium atoms in these metabolites over time, researchers can map active pathways and calculate the relative or absolute rates of the reactions involved. nih.govox.ac.uk This approach provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.gov For example, administering deuterated water (²H₂O) or other deuterated substrates allows for the measurement of fluxes through major pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov The distribution of deuterium in products like glutamate (B1630785) can reveal the activity of specific enzymes and cycles. nih.govnih.gov

Table 2: Principles of Metabolic Flux Analysis with Deuterium Tracers

ConceptDescriptionAnalytical Outcome
Isotope Tracer A molecule where one or more atoms are replaced by a stable isotope (e.g., ²H).The labeled molecule follows the same biochemical pathways as its unlabeled counterpart. northwestern.edu
Metabolic Conversion The tracer is consumed by the cell and its labeled atoms are incorporated into various downstream metabolites.The pattern of deuterium incorporation into products is measured by MS or NMR. ox.ac.uk
Flux Quantification The rate and pattern of label incorporation are analyzed using mathematical models.Provides quantitative rates for metabolic pathways, revealing how cells utilize different substrates. nih.gov
Application Example Administering [²H]-labeled glucose to cells.Measuring deuterium enrichment in lactate, glutamate, and other metabolites to quantify glycolysis and TCA cycle activity. nih.gov

Structural Elucidation in Labeled Biological Systems

Deuterium labeling is a cornerstone technique for the structural analysis of biological molecules by NMR, particularly for larger proteins and complex natural products where severe signal overlap in ¹H-NMR spectra is a major obstacle. nih.govberkeley.edu By strategically replacing protons with deuterium atoms, the complexity of the ¹H-NMR spectrum is dramatically reduced. studymind.co.ukyoutube.com

For instance, if this compound were part of a larger molecular assembly or a ligand binding to a protein, the deuterium labels would render the methyl group "invisible" in the ¹H-NMR spectrum. sigmaaldrich.comlibretexts.org This selective silencing of signals helps to:

Assign Resonances: By comparing the spectrum of the labeled molecule with its unlabeled counterpart, specific peaks can be unambiguously assigned. youtube.com

Simplify Crowded Regions: In complex spectra with many overlapping peaks, deuterium labeling can remove signals of interest to help resolve and identify neighboring proton signals. synmr.insigmaaldrich.com

Probe Molecular Interactions: Changes in the chemical shifts of protons near a deuterated site upon binding can provide precise information about interaction surfaces.

This method is so effective that it has become a standard tool in structural biology for determining the three-dimensional structures of proteins and nucleic acids in their native solution state. nih.govnorthwestern.edu

Table 3: Illustrative Effect of Deuterium Labeling on a ¹H-NMR Spectrum

Spectrum TypeHypothetical Signal at 3.7 ppm (e.g., Methyl Ester Protons)Hypothetical Signal at 2.2 ppm (e.g., Allylic Protons)Spectral Complexity
Unlabeled Compound Present (Singlet, 3H)Present (Multiplet)High (All proton signals are visible)
Deuterated Compound (d3-Methyl Ester) AbsentPresent (Multiplet)Reduced (Methyl ester signal is removed, simplifying the spectrum). youtube.comlibretexts.org

Chromatographic Method Optimization for Enhanced Separation and Detection

Chromatography is fundamental to the analysis of complex mixtures, and method optimization is crucial for achieving the necessary resolution, sensitivity, and analysis time. researchgate.netchromatographyonline.com This is especially true for the analysis of isomers, such as the various geometric and positional isomers of farnesic acid and its esters, which often have very similar physicochemical properties, making their separation challenging. mtc-usa.com The choice of stationary phase, mobile phase composition, column temperature, and flow rate are all critical parameters that must be carefully optimized to enhance separation and detection. chromatographyonline.commdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like farnesic acid methyl ester. For isomers, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net Optimization of RP-HPLC methods involves several key factors:

Stationary Phase: The choice of column chemistry is critical. While a standard C18 column is a common starting point, other phases like Phenyl-Hexyl may offer different selectivity for aromatic or unsaturated compounds, potentially improving the resolution of isomers. mtc-usa.com

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer controls retention. The addition of an acid modifier, such as acetic acid or formic acid, to the mobile phase is often necessary to suppress the ionization of acidic analytes, resulting in sharper, more symmetrical peaks. researchgate.net

Column Temperature: Temperature affects mobile phase viscosity and analyte retention. Increasing the column temperature can decrease retention times and sometimes improve peak shape and resolution, although its effect on selectivity can vary. chromatographyonline.commdpi.com

Table 4: Key Parameters for HPLC Method Optimization for Isomer Separation

ParameterVariableEffect on Separation
Stationary Phase Column chemistry (e.g., C18, Phenyl)Alters selectivity by changing interactions with the analyte. mtc-usa.com
Mobile Phase Organic solvent type and ratio, pH, acid modifier concentrationControls retention time and peak shape; crucial for ionizable compounds. researchgate.net
Column Temperature 20–60 °CAffects efficiency, retention time, and selectivity. mdpi.com
Flow Rate 0.2–2.0 mL/minInfluences resolution and analysis time; must be optimized for particle size.

Gas Chromatography (GC) Column Selection and Parameters for Isomer Separation

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like farnesic acid methyl ester. The separation of geometric isomers (e.g., cis/trans) is a classic application where GC excels, provided the correct column and parameters are chosen.

The most critical factor in GC method development is the selection of the stationary phase, as this dictates the column's selectivity. sigmaaldrich.comrestek.comsigmaaldrich.com For separating fatty acid methyl esters (FAMEs) and other structurally similar isomers, polarity is key:

Stationary Phase Selection: To separate geometric isomers, which have very similar boiling points, a highly polar stationary phase is required. researchgate.net Columns with a high content of cyanopropyl functional groups, such as those meeting USP G5 or G8 specifications, are highly effective. sigmaaldrich.commerckmillipore.com These phases separate compounds based on differences in polarity and polarizability, allowing for the resolution of cis and trans isomers.

Column Dimensions: A longer column (e.g., 60-100 m) provides greater resolving power (more theoretical plates) and is often necessary for separating closely related isomers. sigmaaldrich.comresearchgate.net A narrower internal diameter (e.g., 0.25 mm) also increases efficiency. merckmillipore.com

Temperature Program: A slow, controlled temperature ramp allows for better separation of compounds with close retention times. The initial temperature, ramp rate, and final temperature must be optimized for the specific analytes.

Table 5: Recommended GC Columns for Isomer Separation of Farnesic Acid Derivatives

Stationary Phase TypePolarityKey FeatureExample Commercial NamesUSP Code
Poly(biscyanopropyl siloxane) Highly PolarExcellent selectivity for geometric (cis/trans) isomers. sigmaaldrich.comSP-2330, SP-2380G5
Poly(cyanopropylphenyl siloxane) Intermediate-High PolarGood for general FAME analysis and some isomer separations.DB-23, HP-88G48
Polyethylene Glycol (PEG) PolarCommon polar phase, but may offer less resolution for geometric isomers than cyanopropyl phases. researchgate.netDB-Wax, CarbowaxG16

Quality Control and Data Processing in Deuterated Standard-Based Assays

The use of this compound as an internal standard in analytical assays, particularly those employing mass spectrometry, necessitates rigorous quality control (QC) and standardized data processing workflows to ensure the generation of reliable and reproducible results. The stable isotope-labeled internal standard serves to correct for variability that may be introduced during sample preparation, extraction, and analysis. chromforum.org

Robust analytical method validation is a prerequisite for the implementation of any quantitative assay. This process establishes the performance characteristics of the method, ensuring that it is fit for its intended purpose. Key validation parameters for assays utilizing this compound as an internal standard are outlined below.

Quality Control Parameters

Quality control samples are typically prepared at multiple concentration levels (low, medium, and high) and analyzed alongside calibration standards and unknown samples to monitor the performance of the assay.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) > 0.99
Accuracy The closeness of agreement between the measured value and the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10
Selectivity The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The ratio of the analyte response in the presence of matrix to the response in the absence of matrix should be consistent and within an acceptable range.

Table 1: Typical Quality Control Parameters and Acceptance Criteria for Bioanalytical Method Validation. nih.gov

Data Processing Workflow

The data generated from mass spectrometry-based assays are complex, requiring a systematic data processing workflow to accurately quantify the analyte of interest. nih.gov The use of a deuterated internal standard like this compound is integral to this process. chromforum.org

A typical data processing workflow involves the following steps:

Peak Integration: The chromatographic peaks corresponding to the analyte (2-trans-Farnesic Acid Methyl Ester) and the internal standard (this compound) are identified and integrated. The software calculates the area under each peak.

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A regression analysis, typically linear, is applied to fit a line to the data points.

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Data Review and Verification: All processed data, including peak integrations, calibration curves, and calculated concentrations, are reviewed for accuracy and compliance with the established quality control criteria.

The following table illustrates hypothetical data from a calibration curve for the quantification of 2-trans-Farnesic Acid Methyl Ester using this compound as an internal standard.

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
15,234105,6780.0495
526,170104,9870.2493
1051,987106,1230.4899
50258,934105,3452.4580
100521,456106,0014.9194
2501,298,765105,55512.3041
5002,612,345105,98724.6477

Table 2: Illustrative Calibration Curve Data.

The use of a deuterated internal standard helps to normalize the results and account for potential issues during sample extraction or ionization, leading to more accurate and reliable quantification. chromforum.org

Investigations into Biochemical and Metabolic Pathways Employing 2 Trans Farnesic Acid Methyl Ester D3 As a Research Probe

Elucidation of Isoprenoid Pathway Dynamics and Intermediates

The study of isoprenoid pathway dynamics often relies on the ability to trace the flow of metabolites and measure their pool sizes accurately. The use of a stable isotope-labeled compound such as d3-MeFA would be instrumental in this endeavor.

Characterization of Key Enzymes Involved in Farnesic Acid Metabolism

The metabolism of farnesic acid involves several key enzymes, including farnesoic acid O-methyltransferase (FAMeT), which converts farnesoic acid to methyl farnesoate, and various cytochrome P450 monooxygenases that can further modify the molecule. By providing a labeled substrate, d3-MeFA could be used in enzyme assays to determine kinetic parameters such as Kcat and Km with high precision, as the deuterated product would be easily distinguishable from endogenous, non-labeled metabolites by mass spectrometry. This would allow for a more accurate characterization of enzyme function under various physiological conditions.

Flux Analysis in Cultured Cells and Model Organisms Using Deuterium (B1214612) Tracing

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Introducing d3-MeFA into cultured cells or model organisms would allow researchers to trace the label as it is incorporated into downstream metabolites. By measuring the rate of appearance of the deuterium label in products of the isoprenoid pathway, it would be possible to calculate the metabolic flux through specific enzymatic steps. This information is critical for understanding how the pathway is regulated in response to developmental cues or environmental stimuli.

Identification of Novel Metabolites and Their Biosynthetic Routes

The isoprenoid pathway is known for its branching nature, leading to a wide diversity of final products. The use of d3-MeFA as a tracer could facilitate the discovery of previously unknown metabolites of farnesic acid. By searching for mass spectral signals corresponding to deuterated compounds in biological extracts, researchers could identify novel metabolic products. Subsequent structural elucidation of these labeled compounds would then pave the way for identifying the enzymes and genes responsible for their biosynthesis.

Substrate Specificity and Kinetic Studies of Related Enzymes in Isoprenoid Biosynthesis

The enzymes of the isoprenoid pathway can sometimes exhibit broad substrate specificity. Competitive assays using both labeled d3-MeFA and other non-labeled potential substrates would allow for a detailed investigation of the substrate preferences of enzymes like FAMeT and cytochrome P450s. The relative amounts of labeled and unlabeled products formed would provide a direct measure of the enzyme's affinity for each substrate, offering insights into the catalytic mechanism and the potential for metabolic crosstalk.

Cross-Talk with Other Lipid and Steroid Biosynthesis Pathways in Research Models

The isoprenoid pathway is intricately linked with other major metabolic networks, such as fatty acid and steroid biosynthesis, as they share common precursors like acetyl-CoA. By tracing the metabolic fate of d3-MeFA, it would be possible to investigate the extent to which intermediates of the isoprenoid pathway are diverted into other lipid and steroid synthesis routes. This would provide a clearer picture of the metabolic integration and regulatory nodes that govern the allocation of resources between these essential pathways.

Comparative Biochemistry in Diverse Biological Systems Utilizing Deuterated Tracers

The isoprenoid pathway and the roles of farnesic acid derivatives can vary significantly across different species. Utilizing d3-MeFA as a standardized research probe would enable comparative biochemical studies in a wide range of organisms, from insects to crustaceans and beyond. Such studies would help to elucidate the evolutionary diversification of the isoprenoid pathway and the specific metabolic adaptations that have arisen in different lineages.

Applications of 2 Trans Farnesic Acid Methyl Ester D3 in Contemporary Academic Research Models

Design of Targeted Metabolomics Experiments for Specific Pathway Analysis

Targeted metabolomics aims to measure a defined group of chemically characterized and biochemically annotated metabolites. nih.gov The use of stable isotope-labeled internal standards, such as 2-trans-Farnesic Acid Methyl Ester-d3, is central to this approach, particularly in the study of the isoprenoid pathway. nih.gov Isoprenoids are a vast and diverse class of molecules with critical biological functions. nih.gov

In a typical targeted metabolomics experiment designed to analyze the flux through the isoprenoid pathway, a known quantity of this compound is spiked into a biological sample. This serves as an internal standard for the quantification of its non-deuterated counterpart, farnesic acid methyl ester, and other related isoprenoids. The distinct mass difference between the deuterated standard and the endogenous analyte allows for their simultaneous detection and quantification by mass spectrometry with high accuracy and precision. nih.gov This approach, known as isotope dilution mass spectrometry, corrects for sample loss during extraction and variability in instrument response, ensuring reliable and reproducible results. nih.gov

Isotopologue profiling, a related technique, uses isotopically labeled precursors to trace the flow of atoms through a metabolic pathway. nih.gov While not a direct application of this compound, the principles underlying its use as an internal standard are fundamental to these types of studies. The ability to accurately quantify key intermediates is essential for building robust metabolic models. nih.gov

A workflow for the functional analysis of isoprenoid biosynthesis in yeast, for instance, relies on accurate quantification of all mevalonate (B85504) and prenyl pyrophosphate intermediates. nih.gov The development of such workflows is greatly enhanced by the availability of high-quality, isotopically labeled standards.

Table 1: Key Intermediates in the Isoprenoid Biosynthesis Pathway Amenable to Targeted Metabolomics

IntermediateAbbreviationRole in Pathway
MevalonateMEVEarly precursor in the mevalonate pathway
Mevalonate-5-phosphateM5PPhosphorylated intermediate
Mevalonate-5-pyrophosphateM5PPDecarboxylation precursor to IPP
Isopentenyl pyrophosphateIPPUniversal C5 isoprenoid building block
Dimethylallyl pyrophosphateDMAPPIsomer of IPP, primer for prenyl chain elongation
Geranyl pyrophosphateGPPC10 precursor to monoterpenes and other isoprenoids
Farnesyl pyrophosphateFPPC15 precursor to sesquiterpenes, sterols, and dolichols
Geranylgeranyl pyrophosphateGGPPC20 precursor to diterpenes and carotenoids
This table is based on information from a study on the functional analysis of isoprenoid precursor biosynthesis. nih.gov

Development of In Vitro Enzyme Assays for Screening Biochemical Modulators

In vitro enzyme assays are fundamental tools for discovering and characterizing molecules that can modulate enzyme activity. This compound can be instrumental in the development of assays for enzymes involved in isoprenoid metabolism, such as those in the juvenile hormone (JH) biosynthetic pathway. fiu.edunih.govwikipedia.org

One key enzyme in this pathway is Juvenile Hormone Acid O-methyltransferase (JHAMT), which catalyzes the methylation of farnesoic acid to methyl farnesoate. fiu.eduwikipedia.orguniprot.org In an in vitro assay for JHAMT, farnesoic acid serves as the substrate. The deuterated analog, this compound, could be used in several ways:

As a non-radioactive, quantifiable product standard: In assays where the product, methyl farnesoate, is quantified by mass spectrometry, this compound provides a precise internal standard for accurate quantification of the enzymatic reaction's output.

In competitive binding assays: To screen for inhibitors that bind to the active site of JHAMT, a competitive assay could be designed where unlabeled farnesoic acid and a known amount of a deuterated version compete for binding to the enzyme. The displacement of the deuterated substrate by a potential inhibitor can be quantified by mass spectrometry.

To study kinetic isotope effects: The difference in mass between the deuterated and non-deuterated forms of the substrate can lead to differences in reaction rates. Studying these kinetic isotope effects can provide valuable insights into the enzyme's catalytic mechanism. nih.gov

Another crucial enzyme is Farnesyl Pyrophosphate Synthase (FPPS), which synthesizes farnesyl pyrophosphate (FPP). nih.govnih.gov While this compound is not a direct substrate for FPPS, its structural similarity to components of the isoprenoid pathway makes it a relevant tool for developing and validating the analytical methods used in conjunction with these assays, such as liquid chromatography-mass spectrometry (LC-MS).

Table 2: Enzymes in the Juvenile Hormone Biosynthetic Pathway and Potential Roles for Deuterated Analogs in Assays

EnzymeAbbreviationCatalytic FunctionPotential Application of Deuterated Analog
Farnesyl Pyrophosphate SynthaseFPPSSynthesizes FPP from IPP and DMAPPStandard for validating analytical methods
Farnesyl Pyrophosphate PhosphataseFPPPHydrolyzes FPP to farnesol (B120207)Standard for product quantification
Farnesol DehydrogenaseFOHSDROxidizes farnesol to farnesal (B56415)Standard for product quantification
Aldehyde Dehydrogenase III---Oxidizes farnesal to farnesoic acidStandard for product quantification
Juvenile Hormone Acid O-methyltransferaseJHAMTMethylates farnesoic acid to methyl farnesoateInternal standard, competitive binding assays, kinetic isotope effect studies
P450 Epoxidase---Epoxidizes methyl farnesoate to juvenile hormoneStandard for product quantification
This table is a composite based on information from multiple sources on juvenile hormone biosynthesis. fiu.eduwikipedia.orguniprot.orgnih.gov

Mechanistic Studies of Cellular Regulation and Signaling in Model Systems

Isotopically labeled compounds are invaluable for elucidating the mechanisms of cellular regulation and signaling. nih.govresearchgate.net In the context of isoprenoid research, this compound can be used as a tracer to follow the metabolic fate of farnesic acid methyl ester in cells or organisms. This allows researchers to map its conversion to other bioactive molecules and to understand how its metabolism is regulated under different physiological conditions.

The isoprenoid pathway leads to the synthesis of a wide array of signaling molecules, including juvenile hormones in insects, which regulate development, reproduction, and metamorphosis. chimia.ch By introducing this compound into a model system, such as an insect cell line or organism, researchers can use mass spectrometry to track the incorporation of the deuterium (B1214612) label into downstream metabolites. This can reveal the activity of specific metabolic pathways and how they are affected by various stimuli or genetic modifications.

For example, such studies can help to answer questions about the directionality and flux through different branches of the juvenile hormone biosynthetic pathway. chimia.ch The use of stable isotopes provides a powerful alternative to radioactive labels, offering high sensitivity and specificity without the safety concerns associated with radioactivity. nih.gov

High-Throughput Screening for Modulators of Isoprenoid Metabolism in Academic Settings

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govnih.gov Mass spectrometry-based HTS has emerged as a powerful platform for this purpose, as it allows for the direct measurement of enzyme activity by quantifying the formation of a product or the depletion of a substrate. nih.govnih.gov

In the context of isoprenoid metabolism, HTS can be used to identify inhibitors of key enzymes in the pathway, which could have applications as pharmaceuticals or insecticides. The use of a deuterated internal standard like this compound is crucial for the robustness and reliability of such screens. nih.gov

By including this compound in each well of an HTS plate, researchers can accurately quantify the levels of the corresponding unlabeled analyte, even in the presence of complex biological matrices that can cause ion suppression or enhancement in the mass spectrometer. This internal standard corrects for well-to-well variability and ensures that the observed changes in analyte levels are due to the activity of the compound being tested, rather than experimental artifacts.

The RapidFire™ system, which couples solid-phase extraction with a triple-quadrupole mass spectrometer, is an example of a high-throughput platform where deuterated standards are essential for achieving high-quality data at a rate of several seconds per sample. nih.gov

Establishment of Reference Standards for Rigorous Quantitative Biological Research

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis in mass spectrometry. nih.govrsc.orgresearchgate.net this compound serves as an ideal reference standard for the accurate quantification of endogenous farnesic acid methyl ester in a variety of biological samples.

Stable isotope dilution (SID) LC-MS/MS is a widely used methodology for the validated analysis of biomarkers. nih.gov In this approach, a known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. Because the deuterated standard has nearly identical physicochemical properties to its unlabeled counterpart, it experiences the same losses during extraction, cleanup, and analysis.

By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, an accurate and precise quantification can be achieved. This approach effectively compensates for matrix effects and variations in instrument performance, leading to highly reliable and reproducible results. The use of such reference standards is essential for the rigorous validation of analytical methods and for ensuring the quality and comparability of data generated in different laboratories and across different studies.

Emerging Research Avenues and Methodological Advancements for 2 Trans Farnesic Acid Methyl Ester D3

Integration with Advanced Omics Technologies for Systems Biology

The utility of 2-trans-farnesic acid methyl ester-d3 is significantly amplified when integrated with high-throughput omics technologies, providing a multi-faceted view of cellular responses and metabolic reprogramming. A systems biology approach, combining metabolomics with proteomics and transcriptomics, can elucidate the broader physiological impacts of introducing this labeled compound.

By tracing the incorporation of the d3-label into downstream metabolites, researchers can quantify the flux through specific branches of the isoprenoid pathway. nih.govresearchgate.net This quantitative metabolomics data, when correlated with changes in protein expression (proteomics) and gene transcription (transcriptomics), can reveal regulatory nodes and feedback mechanisms that govern isoprenoid biosynthesis and its crosstalk with other metabolic pathways. For instance, an increase in the abundance of enzymes involved in a particular metabolic route, as identified through proteomics, coupled with the detection of d3-labeled intermediates in that pathway, provides strong evidence for the functional significance of that route in metabolizing farnesic acid.

TechnologyApplication with this compoundPotential Insights
Transcriptomics Quantify changes in gene expression of enzymes in the isoprenoid and other related pathways upon administration of the labeled compound.Identification of gene regulatory networks responsive to farnesic acid metabolism.
Proteomics Identify and quantify changes in the abundance of proteins, particularly enzymes and transporters, involved in the metabolism and signaling of farnesic acid.Understanding post-transcriptional regulation and identifying direct protein targets.
Metabolomics Trace the metabolic fate of the d3-label through various metabolic pathways.Mapping metabolic pathways, quantifying flux, and identifying novel metabolites.

Development of Microfluidic and Miniaturized Analytical Systems for High-Throughput Analysis

The analysis of deuterated metabolites traditionally relies on laborious and time-consuming sample preparation and analytical methods. The development of microfluidic and miniaturized analytical systems presents a significant leap forward, enabling high-throughput analysis of samples containing this compound and its derivatives.

Microfluidic devices can automate the derivatization of fatty acids and related compounds to their corresponding methyl esters, a common step in preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. This automation significantly reduces sample and reagent volumes, decreases analysis time, and improves reproducibility. For instance, a robotic transesterification procedure has been developed for the high-throughput analysis of plasma fatty acid methyl esters, a method readily adaptable for studies involving this compound. nih.gov Such systems can prepare and analyze hundreds of samples per day, making large-scale metabolic studies feasible. nih.gov

AdvancementImpact on Analysis of this compoundKey Benefits
Microfluidic Derivatization Automated and miniaturized sample preparation.Reduced sample/reagent consumption, faster processing times.
Robotic Transesterification High-throughput preparation of fatty acid methyl esters for GC-MS. nih.govScalability for large clinical or biological studies. nih.gov
Fast Gas Chromatography Rapid separation and analysis of metabolites. nih.govIncreased sample throughput and reduced analytical run times. nih.gov

Computational Modeling and Simulation of Metabolic Networks with Labeled Tracers

Computational modeling and simulation are indispensable tools for interpreting the complex datasets generated from isotopic labeling studies. By integrating data from experiments using this compound into genome-scale metabolic models, researchers can gain a deeper understanding of metabolic flux and network-level responses.

Constraint-based modeling, for example, can be used to analyze large-scale metabolic networks and predict metabolic phenotypes. nih.gov When combined with experimental data from deuterated tracers, these models can be refined to more accurately reflect the metabolic state of a cell or tissue under specific conditions. This approach has been successfully applied to study the isoprenoid pathway in various organisms. nih.gov The incorporation of the d3-label from this compound into different downstream metabolites provides quantitative constraints that can be used to estimate the relative fluxes through competing metabolic branches. This allows for the in-silico prediction of how perturbations, such as gene knockouts or the introduction of a drug, might alter the flow of metabolites through the network.

Expanding the Scope of Deuterium (B1214612) Tracing Beyond Isoprenoid Metabolism

While the primary application of this compound is in tracing isoprenoid metabolism, the deuterium label has the potential to be a valuable tool for investigating the interplay between isoprenoid pathways and other areas of metabolism. The catabolism of isoprenoids can lead to the generation of smaller molecules that can enter central carbon metabolism.

For example, the breakdown of the farnesyl chain could potentially yield acetyl-CoA or other intermediates that can be utilized in the citric acid cycle or fatty acid synthesis. By tracking the d3-label, it may be possible to follow the flow of carbon from an isoprenoid precursor into these fundamental metabolic pathways. This would provide novel insights into the metabolic integration of isoprenoid catabolism. The use of deuterium-labeled precursors has already been instrumental in elucidating complex pathways, such as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, demonstrating the power of this approach to uncover unexpected metabolic connections. nih.gov

Future Directions in the Synthesis of Highly Specific Isotopic Variants for Complex Studies

The advancement of metabolic research using isotopic tracers is intrinsically linked to the ability to synthesize highly specific labeled compounds. The future of this field will rely on the development of novel synthetic methods to produce a wider array of isotopic variants of farnesic acid methyl ester and other sesquiterpenoids.

Q & A

Q. Advanced

  • Dose Calibration : Use isotopic dilution assays (IDA) with LC-MS/MS, referencing protocols for C-reactive protein quantification in human serum .
  • Cross-Validation : Pair deuterated tracers with ¹³C-labeled analogs to distinguish biological vs. isotopic effects .

How does the deuteration position (e.g., methyl ester vs. backbone) influence the analytical utility of this compound?

Q. Advanced

  • Methyl Group Deuteration : Minimizes metabolic interference, as seen in deuterated methoxyacetic acid studies .
  • Backbone Deuteration : Enhances NMR signal localization but increases synthesis complexity, requiring multi-step deuteration protocols .

What are the limitations of using this compound in long-term metabolic flux analysis?

Q. Advanced

  • Isotopic Dilution : Prolonged studies risk signal dilution due to natural deuterium abundance in biological systems. Correct using mathematical models (e.g., isotopomer spectral analysis) .
  • Toxicity : Assess cell viability impacts via MTT assays, as done for nanobody-protein interactions .

Methodological Notes

  • Synthesis References : EDC/NHS coupling (), deuterated methanol protocols ().
  • Analytical Validation : High-resolution MS (), NMR structural confirmation ().
  • Biological Applications : Serum stability protocols (), isotopic dilution ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.